molecular formula C14H32Cl2N2O2 B2803717 1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride CAS No. 1215498-77-3

1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride

Cat. No.: B2803717
CAS No.: 1215498-77-3
M. Wt: 331.32
InChI Key: AQYLJPCJSSKPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a synthetic organic compound. It is characterized by the presence of a piperazine ring substituted with an ethyl group, a propanol moiety, and a tert-pentyloxy group. The compound is typically found in its dihydrochloride salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride generally involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Substitution with Ethyl Group: The piperazine ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of Propanol Moiety: The intermediate is reacted with 3-chloropropanol in the presence of a base to form the propanol moiety.

    Introduction of tert-Pentyloxy Group: The final step involves the reaction of the intermediate with tert-pentyl alcohol under acidic conditions to form the tert-pentyloxy group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the propanol moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions with alkyl halides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with G-protein coupled receptors or ion channels.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
  • 1-(4-Propylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride

Uniqueness

1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2.2ClH/c1-5-14(3,4)18-12-13(17)11-16-9-7-15(6-2)8-10-16;;/h13,17H,5-12H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYLJPCJSSKPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC(CN1CCN(CC1)CC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.